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For researchers, scientists, and drug development professionals venturing into the

computational study of cyclocarbons, the choice of the right density functional theory (DFT)

functional is paramount for obtaining accurate and reliable results. This guide provides an

objective comparison of the performance of various DFT functionals in predicting the properties

of these unique all-carbon ring structures, supported by data from recent computational

studies.

Cyclocarbons, particularly the recently synthesized cyclo[1]carbon (C18), have garnered

significant attention due to their novel electronic and structural properties.[2][3] Accurately

modeling these systems is computationally challenging. A key difficulty lies in correctly

predicting the ground-state geometry, which is characterized by alternating single and triple

bonds (a polyynic structure), as opposed to a cumulenic structure with equalized bond lengths.

[3][4] The choice of DFT functional, specifically the amount of exact Hartree-Fock (HF)

exchange it incorporates, has been shown to be a critical factor in resolving this challenge.[3]

[5]

Performance of DFT Functionals
The performance of various DFT functionals in predicting the geometry and electronic

properties of cyclocarbons, primarily C18, has been investigated in several studies. Functionals

with a high percentage of HF exchange are generally found to be more successful in predicting

the experimentally observed polyynic structure.[3][4][5]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1256028?utm_src=pdf-interest
https://biomedgrid.com/fulltext/volume2/dft-study-about-adsorption-of-a-c14-carbon-ring-on-an-organochlorinated-dde-compound.000581.php
https://www.semanticscholar.org/paper/TAO-DFT-investigation-of-electronic-properties-of-Seenithurai-Chai/824f2ab9b8d058b78bad7679f0a416c2b943a977
https://pubs.rsc.org/en/content/articlelanding/2020/cc/c9cc08399e
https://pubs.rsc.org/en/content/articlelanding/2020/cc/c9cc08399e
https://www.researchgate.net/publication/301713035_Carbon_Rings_A_DFT_Study_on_Geometry_Aromaticity_Intermolecular_Carbon-Carbon_Interactions_and_Stability
https://pubs.rsc.org/en/content/articlelanding/2020/cc/c9cc08399e
https://www.researchgate.net/publication/338624691_Correction_Cyclo18carbon_the_smallest_all-carbon_electron_acceptor
https://pubs.rsc.org/en/content/articlelanding/2020/cc/c9cc08399e
https://www.researchgate.net/publication/301713035_Carbon_Rings_A_DFT_Study_on_Geometry_Aromaticity_Intermolecular_Carbon-Carbon_Interactions_and_Stability
https://www.researchgate.net/publication/338624691_Correction_Cyclo18carbon_the_smallest_all-carbon_electron_acceptor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1256028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Below is a summary of the performance of selected DFT functionals based on their ability to

predict the bond length alternation (BLA) in C18, a key indicator of the polyynic structure. A

higher BLA value signifies a more pronounced alternation of single and triple bonds.

DFT
Functional

Functional
Type

% HF
Exchange

Predicted C18
Structure

Reference

PBE GGA 0 Cumulenic [6]

PBE0 Hybrid-GGA 25 Cumulenic [6]

B3LYP Hybrid-GGA 20 Cumulenic [4]

M06-L Meta-GGA 0 Cumulenic [7]

M06-2X
Hybrid Meta-

GGA
54 Polyynic [4]

ωB97XD

Range-

Separated

Hybrid

22.2 (short-

range) + 100

(long-range)

Polyynic [6][8]

BMK
Hybrid Meta-

GGA
42 Polyynic [4]

BH&HLYP Hybrid-GGA 50 Polyynic [4]

Table 1: Performance of selected DFT functionals in predicting the ground-state structure of

cyclo[1]carbon. The percentage of Hartree-Fock (HF) exchange is a key determinant in

correctly predicting the polyynic structure.

Experimental and Computational Protocols
The data presented in this guide are derived from computational studies employing various

DFT methods. A typical workflow for benchmarking DFT functionals for cyclocarbon

calculations is outlined below.

General Computational Workflow
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The process begins with the selection of a set of DFT functionals to be tested, spanning

different rungs of "Jacob's Ladder" of DFT approximations (GGA, meta-GGA, hybrid, etc.).[9]

[10] For each functional, geometry optimization of the target cyclocarbon molecule (e.g., C18)

is performed. This is a critical step to determine the minimum energy structure, which can be

either cumulenic (D18h symmetry for C18) or polyynic (D9h symmetry for C18).[4]

Following geometry optimization, various properties are calculated and compared against

experimental data or high-level ab initio calculations (e.g., coupled-cluster methods), if

available. These properties often include:

Bond Length Alternation (BLA): The difference between the lengths of adjacent carbon-

carbon bonds. A non-zero BLA is indicative of a polyynic structure.

Vibrational Frequencies: To confirm that the optimized geometry corresponds to a true

minimum on the potential energy surface (i.e., no imaginary frequencies).

Aromaticity Indices: Such as Nucleus-Independent Chemical Shift (NICS), to characterize

the electronic delocalization in the ring.[7][11]

Relative Energies: Comparing the energies of different isomers or conformations.

The performance of each functional is then assessed based on its ability to reproduce

experimental findings or high-level theoretical benchmarks.

Setup Calculation Analysis
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Choose DFT Functionals
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Geometry OptimizationFor each functional Property Calculation
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A typical workflow for benchmarking DFT functionals for cyclocarbon calculations.
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The available literature strongly suggests that standard GGA and many conventional hybrid

functionals (like B3LYP and PBE0) fail to predict the correct polyynic ground state of C18,

instead favoring a cumulenic structure.[4][6] This failure is attributed to the underestimation of

the energy gap between the highest occupied molecular orbital (HOMO) and the lowest

unoccupied molecular orbital (LUMO), which can lead to an artificial stabilization of the

delocalized cumulenic form.

For accurate geometric predictions of cyclocarbons, particularly C18, it is crucial to employ DFT

functionals that incorporate a significant fraction of exact HF exchange.

Recommended Functionals: Based on current research, functionals like M06-2X, ωB97XD,

and BMK have shown good performance in reproducing the experimentally observed bond

length alternation of C18.[4][6]

Caution with Standard Functionals: Researchers should be cautious when using functionals

like PBE, PBE0, and B3LYP for geometry optimizations of cyclocarbons, as they are likely to

yield qualitatively incorrect structures.

It is important to note that the optimal functional may vary depending on the specific property

being investigated. While a high HF exchange percentage is beneficial for geometry, it might

not be the best choice for other properties like reaction energies. Therefore, it is always

advisable to perform benchmark calculations for the specific system and properties of interest.

This guide provides a starting point for researchers entering the field of computational

cyclocarbon chemistry. By understanding the importance of functional selection and following a

systematic benchmarking approach, one can obtain more accurate and reliable insights into

the fascinating properties of these novel molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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